(2,6-Bis(trifluoromethyl)phenyl)hydrazine
Description
Contextualization of Substituted Hydrazines in Modern Organic Synthesis
Substituted hydrazines are a class of organic compounds derived from hydrazine (B178648) (H₂N−NH₂) where one or more hydrogen atoms are replaced by organic groups. testbook.com These compounds are exceptionally versatile and serve as crucial intermediates and reactants in a vast number of organic transformations. capotchem.combeilstein-journals.org Aromatic hydrazines, particularly phenylhydrazine (B124118) and its derivatives, are foundational reagents in synthetic chemistry. wikipedia.orgchemicalbook.com
One of the most notable applications of substituted hydrazines is the Fischer indole (B1671886) synthesis, a reaction discovered in 1883 that produces the indole aromatic heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com This reaction remains one of the most important and widely used methods for preparing substituted indoles, which are core structures in many pharmaceuticals and biologically active compounds. testbook.comthermofisher.com Substituted hydrazines are also used to prepare hydrazones, which are valuable intermediates for the synthesis of various heterocyclic compounds. beilstein-journals.org The synthetic utility of hydrazines is a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures. google.com
Significance of Trifluoromethyl-Substituted Aromatic Systems in Chemical Research
The introduction of trifluoromethyl (−CF₃) groups into aromatic systems is a key strategy in modern chemical research, particularly in medicinal chemistry and materials science. The trifluoromethyl group possesses a unique combination of properties that can profoundly alter a molecule's character. researchgate.net Due to the high electronegativity of fluorine, the −CF₃ group is strongly electron-withdrawing, which significantly impacts the electronic properties of the aromatic ring.
This modification can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. beilstein-journals.orgresearchgate.net Furthermore, the lipophilicity of a molecule is often increased by the addition of a −CF₃ group, which can improve its ability to permeate biological membranes. These properties are critical in drug design for optimizing pharmacokinetic and pharmacodynamic profiles. chemimpex.com Consequently, aromatic compounds bearing trifluoromethyl groups are prevalent in a wide range of pharmaceuticals and advanced organic materials. beilstein-journals.org
Specific Research Focus: (2,6-Bis(trifluoromethyl)phenyl)hydrazine as a Key Building Block
This compound is a specialized aromatic hydrazine that embodies the strategic combination of a reactive hydrazine moiety with a sterically hindered and electronically modified aromatic ring. The two trifluoromethyl groups at the ortho positions (2 and 6) of the phenyl ring exert a powerful influence on the molecule's reactivity and properties.
This compound serves as a potent fluorinated building block for synthesizing complex nitrogen-containing organofluorine derivatives. beilstein-journals.orgresearchgate.net Its primary utility lies in its role as a precursor in reactions like the Fischer indole synthesis. wikipedia.orgalfa-chemistry.com The use of this specific hydrazine would lead to the formation of indoles with two trifluoromethyl groups flanking the fused benzene (B151609) ring (specifically at the 7-position of the indole nucleus), a structural motif that is otherwise difficult to access. Such highly fluorinated heterocyclic systems are of significant interest in the development of new agrochemicals and pharmaceuticals. chemimpex.com
| Property | Value |
| CAS Number | 1334128-72-1 |
| Molecular Formula | C₈H₆F₆N₂ |
| Molecular Weight | 244.14 g/mol |
Overview of Research Objectives and Scope of Investigation
The primary research objective concerning this compound is to explore its synthetic potential as a building block for novel, highly fluorinated organic molecules. The investigation focuses on leveraging its unique electronic and steric properties to control reaction pathways and generate complex chemical structures. The scope of this investigation includes:
Elucidating the reactivity of this compound in classical hydrazine reactions, with a particular emphasis on the Fischer indole synthesis.
Synthesizing a library of novel indole derivatives and other heterocyclic compounds characterized by the 2,6-bis(trifluoromethyl)phenyl moiety.
Evaluating the physical and chemical properties of the resulting compounds to understand the impact of the dense fluorination on their characteristics.
Assessing the potential of these new molecules as scaffolds in medicinal chemistry and materials science, where enhanced stability and specific electronic properties are highly desirable.
By systematically studying the applications of this key building block, the research aims to expand the toolbox of synthetic chemists and provide access to new classes of fluorinated compounds with potentially valuable properties.
Properties
Molecular Formula |
C8H6F6N2 |
|---|---|
Molecular Weight |
244.14 g/mol |
IUPAC Name |
[2,6-bis(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)4-2-1-3-5(6(4)16-15)8(12,13)14/h1-3,16H,15H2 |
InChI Key |
VGLBZTRBYKRIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)NN)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,6 Bis Trifluoromethyl Phenyl Hydrazine
Established and Novel Synthetic Routes to Substituted Phenylhydrazines
The preparation of phenylhydrazine (B124118) and its derivatives is a cornerstone of synthetic chemistry, providing crucial intermediates for pharmaceuticals, agrochemicals, and dyes. google.com Several principal routes have been established, each with distinct advantages and applications.
The most traditional and widely employed method for synthesizing phenylhydrazines begins with the corresponding aniline (B41778) derivative. google.comscite.ai This two-step process involves the formation of a diazonium salt, followed by its reduction.
The process commences with the diazotization of a primary aromatic amine, such as a substituted aniline, using sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid at low temperatures (typically 0–5 °C) to form a diazonium salt. chemicalbook.comgoogle.com The resulting diazonium salt is a versatile intermediate. uomustansiriyah.edu.iq
For the subsequent reduction step, several reagents are effective. Sodium sulfite (B76179) (NaHSO₃ or Na₂SO₃) is a common choice, where the diazonium salt solution is added to a cooled sulfite solution. google.comorgsyn.org The mixture is then carefully warmed to complete the reduction, followed by acidification to yield the phenylhydrazine hydrochloride salt. orgsyn.org Stannous chloride (SnCl₂) in concentrated hydrochloric acid is another powerful reducing agent for this transformation, often providing high yields of the desired phenylhydrazine salt. chemicalbook.comuomustansiriyah.edu.iq This "one-pot" approach, where diazotization and reduction are performed sequentially in the same vessel, is efficient for industrial production. google.com
Table 1: Comparison of Common Reducing Agents for Diazonium Salts
| Reducing Agent | Typical Conditions | Advantages | Considerations |
| Sodium Sulfite (Na₂SO₃) | Aqueous solution, initial cooling then warming to 60-70°C orgsyn.org | Cost-effective, suitable for large-scale synthesis. orgsyn.org | Reaction requires careful temperature control; lengthy heating may be necessary. orgsyn.org |
| Stannous Chloride (SnCl₂) | Concentrated HCl, 0°C chemicalbook.com | High yields, often used in "one-pot" procedures. google.com | Generates tin-containing byproducts that require removal and treatment. google.com |
| Catalytic Hydrogenation | See Section 2.1.3 | Cleaner process, avoids stoichiometric metal waste. google.com | Requires specialized equipment (hydrogenator, catalyst). |
An alternative pathway to substituted phenylhydrazines involves Nucleophilic Aromatic Substitution (SNAr). This method is particularly useful when the aromatic ring is activated by the presence of strong electron-withdrawing groups, such as nitro or trifluoromethyl groups, positioned ortho or para to a leaving group (typically a halogen).
In this strategy, a halogenated aromatic precursor reacts directly with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine, which acts as the nucleophile. thieme-connect.com The reaction displaces the halide to form the corresponding phenylhydrazine. The efficiency of the SNAr reaction is highly dependent on the electronic nature of the aromatic substrate and the reaction conditions. For instance, the synthesis of hydrazinylpyridines has been achieved efficiently via the nucleophilic substitution of a chlorine substituent by hydrazine hydrate in a user-friendly process. thieme-connect.com While less common than the diazotization route for simple phenylhydrazines, SNAr offers a direct method for synthesizing highly functionalized or electron-deficient arylhydrazines.
Catalytic hydrogenation presents a greener and more atom-economical alternative for synthesizing hydrazines. d-nb.info This approach avoids the use of stoichiometric reducing agents like stannous chloride. google.com Transfer hydrogenation, which uses hydrogen donor molecules like hydrazine hydrate itself, formic acid, or formates, is a prominent technique. google.comd-nb.inforesearchgate.net
In this context, a suitable precursor, such as an azo compound or a nitroaromatic compound, is reduced in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. google.com For example, the final step in the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine involves the catalytic hydrogenation of the corresponding hydrazone using Pd/C under a pressure of 50 psi. google.com The catalytic decomposition of hydrazine can also be harnessed to produce hydrogen for these reductions. rsc.org These methods are valued for their high efficiency, selectivity, and the reduction of inorganic waste streams. d-nb.info
Targeted Synthesis of (2,6-Bis(trifluoromethyl)phenyl)hydrazine
The synthesis of this compound leverages the general methodologies described above, but its specific structure necessitates a focus on the synthesis of the correctly substituted precursor and subsequent optimization of the hydrazine formation step.
The critical precursor for synthesizing this compound is 2,6-Bis(trifluoromethyl)aniline (B1277209). nih.govuni.lu The synthesis of this precursor relies on regioselective C-H functionalization or directed ortho-lithiation strategies to install the trifluoromethyl groups at the desired positions. The presence of directing groups on the benzene (B151609) ring is crucial for achieving the required 2,6-substitution pattern. While the specific industrial synthesis of 2,6-bis(trifluoromethyl)aniline is proprietary, laboratory-scale approaches often involve multi-step sequences starting from less substituted precursors. The challenge lies in controlling the regioselectivity to avoid the formation of other isomers. researchgate.netnih.gov
Once the precursor 2,6-bis(trifluoromethyl)aniline is obtained, its conversion to this compound is typically achieved through the classical diazotization and reduction pathway. Given the electron-withdrawing nature and steric bulk of the two trifluoromethyl groups, optimization of reaction conditions is crucial for achieving a high yield. researchgate.netresearchgate.net
The diazotization of the sterically hindered 2,6-bis(trifluoromethyl)aniline requires carefully controlled conditions, including low temperatures (0-5°C) and precise stoichiometry of sodium nitrite and acid. Following the formation of the diazonium salt, the reduction step is performed.
Table 2: Hypothetical Optimization Parameters for this compound Synthesis
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Reducing Agent | SnCl₂ in HCl | Na₂SO₃ in H₂O | Catalytic Transfer Hydrogenation | SnCl₂ often provides the highest conversion for this type of electron-deficient substrate. google.com |
| Temperature | 0°C to 25°C | 25°C to 65°C | 65°C to 100°C | Lower temperatures are critical during diazotization; reduction may require gentle warming. chemicalbook.comorgsyn.org |
| Reaction Time | 2 hours | 8 hours | 24 hours | Longer reaction times may be needed due to steric hindrance, but can also lead to side reactions. researchgate.net |
| Solvent | Water/HCl | Ethanol (B145695) | Acetic Acid | Aqueous acidic medium is standard for the diazotization-reduction sequence. chemicalbook.com |
Isolation of the final product typically involves precipitating it as a hydrochloride salt from the acidic reaction mixture by cooling. orgsyn.org The salt can then be collected by filtration. chemicalbook.com Purification is often achieved by recrystallization from a suitable solvent system, such as aqueous ethanol or hydrochloric acid, to yield the final product in a pure form. orgsyn.org
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aimed at reducing the environmental impact of the chemical process. Key areas of focus include the use of less hazardous reagents, the development of catalytic processes, and the minimization of waste.
One of the primary green chemistry considerations in the synthesis of arylhydrazines is the replacement of heavy metal reducing agents, such as stannous chloride (SnCl₂), which are effective but pose environmental and health risks. google.com Research into alternative, more benign reducing agents has identified several promising candidates.
L-Ascorbic Acid as a Green Reducing Agent:
L-Ascorbic acid (Vitamin C) has emerged as a viable green alternative for the reduction of diazonium salts. nih.gov This approach avoids the use of heavy metals and employs a readily available, non-toxic, and biodegradable reagent. The reaction is typically carried out in an aqueous medium, further enhancing its green credentials by reducing the reliance on volatile organic solvents. While specific studies on the use of L-ascorbic acid for the synthesis of this compound are not extensively documented, the general applicability of this method to other aryl diazonium salts suggests its potential as a greener alternative.
Catalytic Hydrogenation:
Another green approach is the use of catalytic hydrogenation for the reduction of the diazonium salt or related intermediates. For instance, the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine utilizes a Pd/C catalyst for the hydrogenation of the corresponding hydrazone. google.com This method is atom-economical and avoids the use of stoichiometric reducing agents that generate significant waste. The application of catalytic hydrogenation directly to the 2,6-bis(trifluoromethyl)benzenediazonium salt could offer a cleaner synthetic route.
Continuous Flow Synthesis:
The development of continuous flow processes for the synthesis of phenylhydrazine salts represents a significant advancement in green process design. google.com Continuous flow reactors offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for process intensification and automation. google.com By integrating the diazotization and reduction steps into a continuous flow system, the accumulation of unstable diazonium intermediates can be minimized, thereby enhancing the safety of the process. google.com This approach also allows for more efficient use of reagents and energy, contributing to a more sustainable manufacturing process. Chinese patents have described the "one-pot" continuous operation for the synthesis of similar compounds like 4-trifluoromethylphenylhydrazine hydrochloride, achieving yields above 75%. google.com
Solvent Selection and Waste Minimization:
A core principle of green chemistry is the use of safer solvents and the minimization of waste. The diazotization reaction is typically carried out in aqueous acidic solutions, which is a relatively green solvent choice. However, the subsequent reduction and work-up steps often involve organic solvents. The development of synthetic routes that minimize or eliminate the use of hazardous organic solvents is a key goal. Furthermore, process optimization to improve reaction yields and reduce the formation of byproducts is crucial for waste minimization.
The table below summarizes some of the green chemistry approaches and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |
| Use of Safer Reagents | Replacement of SnCl₂ with L-ascorbic acid for the reduction of the diazonium salt. | Avoids heavy metal waste, uses a non-toxic and biodegradable reagent. |
| Catalysis | Use of heterogeneous catalysts like Pd/C for hydrogenation of intermediates. | High atom economy, catalyst can be recycled, reduces stoichiometric waste. |
| Process Intensification | Implementation of continuous flow synthesis for the diazotization and reduction steps. | Improved safety by minimizing accumulation of unstable intermediates, enhanced efficiency, and reduced energy consumption. |
| Waste Minimization | Optimization of reaction conditions to maximize yield and selectivity. | Reduces the amount of raw materials consumed and waste generated per unit of product. |
| Safer Solvents | Conducting reactions in aqueous media or other environmentally benign solvents. | Reduces the use and release of volatile and hazardous organic compounds. |
By incorporating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.
Investigation of Reactivity and Reaction Mechanisms of 2,6 Bis Trifluoromethyl Phenyl Hydrazine
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The hydrazine functional group is characterized by the presence of lone pairs of electrons on its adjacent nitrogen atoms, bestowing it with nucleophilic properties. However, in the case of (2,6-Bis(trifluoromethyl)phenyl)hydrazine, this inherent nucleophilicity is significantly modulated by the substituents on the phenyl ring.
The two trifluoromethyl (-CF3) groups at the C2 and C6 positions exert a profound influence on the reactivity of the hydrazine moiety. This influence is twofold, comprising both electronic and steric effects.
Steric Effects: The trifluoromethyl groups are considerably bulkier than hydrogen atoms. nih.govnih.gov Their placement at the ortho positions creates significant steric hindrance around the hydrazine moiety. researchgate.net This steric congestion can physically impede the approach of the hydrazine's terminal nitrogen atom to the electrophilic center of a reaction partner, thereby slowing down the rate of reaction. This is particularly relevant in reactions involving sterically demanding electrophiles or transition states.
The condensation of hydrazines with aldehydes and ketones to form hydrazones is a cornerstone reaction of carbonyl chemistry. libretexts.orgorganic-chemistry.org The mechanism typically proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. This is followed by an acid-catalyzed dehydration step to yield the C=N double bond of the hydrazone. libretexts.orgnih.gov
For this compound, the reaction is mechanistically similar but kinetically challenged. The reduced nucleophilicity of the hydrazine, as detailed in section 3.1.1, makes the initial attack on the carbonyl carbon the rate-limiting step. While typical hydrazone formations can often proceed under mild acidic conditions, this substrate likely requires more forcing conditions to achieve reasonable reaction rates and yields. nih.gov This could include the use of stronger acid catalysts, higher temperatures, or extended reaction times. The choice of carbonyl compound also plays a role; reactive aldehydes will react more readily than sterically hindered or electronically deactivated ketones.
| Hydrazine Reactant | Electronic Effect of Substituent(s) | Steric Hindrance | Predicted Reaction Rate with Benzaldehyde |
|---|---|---|---|
| Phenylhydrazine (B124118) | Neutral (Reference) | Low | Fast |
| 4-Nitrophenylhydrazine | Strongly Electron-Withdrawing (-NO2) | Low | Slow |
| This compound | Very Strongly Electron-Withdrawing (2x -CF3) | High | Very Slow |
Hydrazines can act as nucleophiles in Michael-type conjugate addition reactions with α,β-unsaturated electrophiles, such as enones, enoates, or acrylonitriles. This reaction involves the addition of the terminal nitrogen atom to the β-carbon of the unsaturated system. However, this class of reaction is highly sensitive to the nucleophilicity of the hydrazine. Given the severely attenuated nucleophilic character of this compound, its participation in such addition reactions is expected to be extremely sluggish. The reaction would likely only proceed with highly activated Michael acceptors and may require the use of strong bases to generate a more potent hydrazide anion in situ.
Aromatic Reactivity and Functionalization of the Phenyl Ring
The functionalization of the phenyl ring in this compound is governed by the powerful and sometimes conflicting directing effects of its substituents.
The phenyl ring of this compound is exceptionally deactivated towards EAS. This deactivation arises from the cumulative, strong inductive electron withdrawal of the two -CF3 groups. youtube.com The hydrazine group (-NHNH2) also contributes to deactivation through its inductive effect, although it can donate electrons via resonance (a +R effect). In this highly substituted system, the inductive deactivation dominates, rendering the ring much less reactive than benzene (B151609).
Regarding regioselectivity, we must consider the directing effects of both substituent types:
-CF3 Groups: These are strongly deactivating and are meta-directors. youtube.com
The potential sites for substitution are C3, C4, and C5.
Substitution at C3 and C5: These positions are ortho to the hydrazine group and meta to one of the -CF3 groups. While the hydrazine group directs ortho, these positions are severely sterically hindered by the adjacent bulky -CF3 groups. Furthermore, electrophilic attack at these positions would place a destabilizing partial positive charge adjacent to an electron-withdrawing -CF3 group in the resonance structures of the sigma complex.
Substitution at C4: This position is para to the hydrazine group and meta to both -CF3 groups. Attack at this position is favored for several reasons. It is the position most strongly activated by the resonance-donating hydrazine group. It is sterically the most accessible position. Finally, it satisfies the meta-directing influence of both -CF3 groups.
Therefore, any successful electrophilic aromatic substitution on this substrate is overwhelmingly predicted to occur at the C4 position. However, due to the extreme deactivation of the ring, such reactions would necessitate very harsh conditions (e.g., strong Lewis acids, high temperatures) and may proceed with low efficiency. acs.org
| Position | Directing Effect from -NHNH2 | Directing Effect from -CF3 (at C2) | Directing Effect from -CF3 (at C6) | Steric Hindrance | Predicted Outcome |
|---|---|---|---|---|---|
| C3 | Ortho (Favorable) | Ortho (Unfavorable) | Meta (Favorable) | High | Highly Disfavored |
| C4 | Para (Favorable) | Meta (Favorable) | Meta (Favorable) | Low | Most Likely Product |
| C5 | Ortho (Favorable) | Meta (Favorable) | Ortho (Unfavorable) | High | Highly Disfavored |
Directed ortho metalation (DoM) is a powerful synthetic tool that utilizes a functional group (a directed metalation group, or DMG) to guide a strong organolithium base to deprotonate a specific ortho position, creating a lithiated intermediate that can be trapped with an electrophile. organic-chemistry.orgwikipedia.org Heteroatom-containing groups, including amines and their derivatives, can function as DMGs by coordinating the lithium cation, thereby increasing the kinetic acidity of the adjacent C-H bonds. baranlab.org
The hydrazine group could potentially act as a DMG. In a typical phenylhydrazine, this would direct lithiation to the ortho positions of the phenyl ring. However, for this compound, this strategy is not viable. The ortho positions (C2 and C6) are already substituted with -CF3 groups, meaning there are no protons to be abstracted. Therefore, functionalization of the ring via a standard DoM pathway is mechanistically impossible.
Any reaction with a strong base like n-butyllithium would likely result in deprotonation of the more acidic N-H protons of the hydrazine moiety itself before any C-H bonds on the ring are attacked. This would form a lithium hydrazide species, altering the subsequent reactivity of the molecule but not leading to regioselective functionalization of the aromatic ring via a DoM mechanism.
Oxidative and Reductive Transformations
The oxidation of phenylhydrazines is a complex process that can yield a variety of products depending on the oxidant and reaction conditions. In the presence of oxygen, particularly accelerated by light and heat, phenylhydrazines can undergo autoxidation. who.int The oxidation process for substituted phenylhydrazines often involves several intermediates, including phenylhydrazyl radicals, phenyldiazenes, and benzenediazonium (B1195382) ions. nih.gov
Controlled oxidation with specific chemical reagents can be used to generate distinct products. For instance, two-electron oxidants are known to convert substituted phenylhydrazines into corresponding hydrocarbons. scispace.com The reaction mechanism is susceptible to the polar effects of substituents on the phenyl ring. scispace.com The strongly electron-withdrawing trifluoromethyl groups in this compound are expected to significantly impact the reactivity, generally making the compound less susceptible to oxidation compared to unsubstituted phenylhydrazine.
The typical pathway for the oxidation of a phenylhydrazine is initiated by the formation of a phenyldiazenyl radical, which can then undergo further reactions. Key intermediates and potential final products from the controlled oxidation of this compound would include:
(2,6-Bis(trifluoromethyl)phenyl)diazene: Formed via a two-electron oxidation. This species is typically unstable and may disproportionate or react further.
(2,6-Bis(trifluoromethyl)phenyl)diazonium ion: A potential intermediate that can be trapped by nucleophiles or decompose to form a carbocation, leading to other products. nih.gov
1,2-Bis(2,6-bis(trifluoromethyl)phenyl)diazene: Formed through the coupling of two hydrazyl radicals.
Characterization of these products would rely on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to identify the aromatic and nitrogen-adjacent protons, Mass Spectrometry (MS) to determine the molecular weight of the products, and Infrared (IR) spectroscopy to observe the disappearance of N-H stretches and the appearance of N=N double bonds.
The primary reductive transformation for arylhydrazines involves the cleavage of the nitrogen-nitrogen (N-N) single bond. This reaction is a key method for the synthesis of substituted anilines from the corresponding hydrazines.
Common methods for the reductive cleavage of the N-N bond include:
Catalytic Hydrogenation: This is a widely used method where the hydrazine derivative is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. The reaction typically proceeds under mild to moderate pressures and temperatures, yielding the corresponding aniline (B41778) and ammonia (B1221849).
Metal-Based Reducing Agents: Reagents like zinc dust in acetic acid or sodium dithionite (B78146) can also effect the cleavage of the N-N bond.
Photocatalysis: Recent advancements have shown that N-N bonds in aromatic hydrazines can be cleaved using visible light and a suitable photocatalyst, offering a milder alternative to traditional methods. nih.govresearchgate.net
For this compound, selective reduction would yield 2,6-bis(trifluoromethyl)aniline (B1277209). The general reaction is as follows:
C₈H₆F₆N₂ + [Reducing Agent] → C₈H₅F₆N + NH₃
The choice of reducing agent and conditions is crucial to ensure that the trifluoromethyl groups and the aromatic ring remain intact, as aggressive conditions could potentially lead to defluorination or ring saturation.
Metal-Catalyzed Reaction Pathways
This compound can participate in metal-catalyzed reactions primarily as a nucleophilic coupling partner or as a precursor to ligands for catalytic systems.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org In this reaction, an amine or a related nitrogen nucleophile is coupled with an aryl halide or triflate. Substituted hydrazines can serve as the nucleophilic component, allowing for the synthesis of 1,2-diarylhydrazines or more complex hydrazine derivatives.
In a typical Buchwald-Hartwig reaction involving this compound, the terminal -NH₂ group acts as the nucleophile, attacking the palladium center in the catalytic cycle. The general catalytic cycle involves:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex.
Ligand Substitution/Coordination: The hydrazine coordinates to the palladium(II) center.
Deprotonation: A base removes a proton from the coordinated hydrazine, forming a palladium-amido complex.
Reductive Elimination: The aryl group and the hydrazido group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the palladium(0) catalyst. libretexts.org
The steric hindrance from the ortho-trifluoromethyl groups and their electron-withdrawing nature can influence the reaction rate and efficiency, often requiring more electron-rich and bulky phosphine (B1218219) ligands to facilitate the catalytic cycle.
| Aryl Halide/Triflate | Hydrazine Component | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Aryl Bromide | Generic Aryl Hydrazine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100-110 | 70-95 | wikipedia.org |
| Aryl Chloride | Generic Aryl Hydrazine | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 80-100 | 65-90 | organic-chemistry.org |
| Heteroaryl Bromide | Generic Aryl Hydrazine | Pd-BIAN-NHC Complex | BIAN-INon | K₃PO₄ | Toluene | 120 | 50-85 | nih.gov |
This table presents typical conditions for the Buchwald-Hartwig amination using generic aryl hydrazines as nucleophiles, as specific data for this compound is not detailed in the cited literature. Conditions would require optimization for this specific substrate.
Beyond being a substrate, the this compound moiety can be incorporated into larger molecules that serve as ligands for transition metal catalysts. The two nitrogen atoms of the hydrazine group possess lone pairs of electrons that can coordinate to metal centers.
Hydrazine derivatives have been used to synthesize chelating bis(phosphine) ligands, where the hydrazine N-N bond forms the backbone connecting two phosphorus atoms. researchgate.net Such ligands can form stable complexes with metals like palladium, nickel, and platinum, which are then used in various catalytic applications, including olefin oligomerization. researchgate.net
A synthetic strategy to utilize this compound as a ligand precursor could involve the functionalization of one or both nitrogen atoms. For example, reaction with chlorodiphenylphosphine (B86185) could yield a phosphino-hydrazine derivative. This new molecule could then act as a P,N-bidentate ligand, coordinating to a metal center to form a catalytically active species. The electronic properties of the resulting metal complex would be significantly modulated by the strongly electron-withdrawing 2,6-bis(trifluoromethyl)phenyl group, potentially influencing the catalyst's activity, selectivity, and stability in reactions such as cross-coupling or hydrogenation. cnr.it
Application As a Building Block in Complex Chemical Synthesis
Synthesis of Nitrogen-Containing Heterocyclic Compounds
The primary application of substituted hydrazines like (2,6-Bis(trifluoromethyl)phenyl)hydrazine is in the synthesis of a wide array of nitrogen-containing heterocycles. The specific substitution pattern of this reagent can influence the regioselectivity and reaction kinetics of these cyclization reactions.
The Knorr pyrazole (B372694) synthesis and related reactions are cornerstone methods for constructing the pyrazole ring system. This typically involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.govorganic-chemistry.org The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. researchgate.netrsc.org While this general pathway is well-established for various phenylhydrazines, specific documented examples detailing the reaction conditions and yields for this compound are not extensively reported in the scientific literature. Theoretically, its reaction with an unsymmetrical diketone could lead to the formation of regioisomeric pyrazole products.
Pyrazolidinones, saturated analogs of pyrazolones, can be synthesized through various routes, including the cyclization of hydrazines with suitable three-carbon synthons like α,β-unsaturated esters or amides. researchgate.netcsic.es However, the application of this compound specifically for the synthesis of pyrazolidinone derivatives is not well-documented in available research.
Table 1: Representative Pyrazole Synthesis via Knorr Cyclization
| Reactant A | Reactant B | Potential Product |
|---|---|---|
| This compound | 1,1,1-Trifluoro-2,4-pentanedione | 1-(2,6-Bis(trifluoromethyl)phenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole |
| This compound | Ethyl Acetoacetate | 1-(2,6-Bis(trifluoromethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one |
Note: This table illustrates potential products based on the general Knorr reaction pathway. Specific experimental data for this compound was not found in the reviewed literature.
The Fischer indole (B1671886) synthesis is a prominent chemical reaction for producing indoles from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The reaction mechanism involves the formation of a phenylhydrazone, which then undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. jk-sci.combyjus.com While this is a primary and widely studied reaction for phenylhydrazines in general, published literature detailing the specific use, reaction conditions, and outcomes for this compound in the Fischer indole synthesis is limited. The significant steric bulk and electronic effects of the two ortho-trifluoromethyl groups could potentially influence the feasibility and regioselectivity of the key rearrangement step.
Standard synthetic routes to the quinoline (B57606) ring system, such as the Skraup, Doebner-von Miller, or Friedländer syntheses, primarily utilize anilines rather than phenylhydrazines as the core nitrogen-containing building block. nih.goviipseries.org Therefore, the direct application of this compound as a foundational component in these classical quinoline syntheses is not a conventional pathway.
This compound can theoretically serve as a precursor for creating fused heterocyclic systems. For example, pyrazoles or triazoles synthesized from this hydrazine could bear functional groups that allow for subsequent annulation reactions, leading to systems like pyrazolo[1,5-a]pyrimidines or triazolo[3,4-b]thiadiazines. nih.gov This involves the initial formation of the primary heterocycle, followed by a second ring-closing reaction. However, a review of the current scientific literature does not provide specific examples of this compound being utilized in the targeted synthesis of such fused heterocyclic ring systems.
Construction of Advanced Organic Scaffolds
Beyond standard heterocyclic systems, specialized reagents can be used to construct more complex three-dimensional molecular architectures.
The synthesis of bridged and complex polycyclic systems often requires multi-step sequences or specialized cascade reactions. beilstein-journals.orgnih.gov While hydrazines can be incorporated into such scaffolds, their role is typically to form a part of a larger, more intricate structure. There are no specific, documented instances in the reviewed literature of this compound being used as a key building block in the targeted design and synthesis of bridged or polycyclic organic systems.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(2,6-Bis(trifluoromethyl)phenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole |
| 1-(2,6-Bis(trifluoromethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one |
| 1,1,1-Trifluoro-2,4-pentanedione |
| Ethyl Acetoacetate |
| Pyrazole |
| Pyrazolidinone |
| Triazole |
| Thiadiazole |
| Thiadiazine |
| Indole |
| Quinoline |
| Pyrazolo[1,5-a]pyrimidine |
Macrocyclic Compound Formation
There are no specific research findings or established protocols that detail the use of this compound as a building block in the formation of macrocyclic compounds. The steric hindrance caused by the two ortho-trifluoromethyl groups may significantly impede its participation in typical macrocyclization reactions.
Derivatization and Functionalization Strategies
Specific methodologies for the derivatization and functionalization of this compound are not well-documented in available scientific literature. General principles of hydrazine and aromatic ring chemistry can be inferred, but dedicated studies on this particular compound are absent.
Detailed research findings or established methods specifically for the N-alkylation, N-arylation, or N-acylation of this compound could not be located. The electronic effects and significant steric bulk of the two trifluoromethyl groups adjacent to the hydrazine moiety are expected to heavily influence the reactivity of the nitrogen atoms, likely requiring specialized conditions that have not been reported.
There is no available research detailing the selective functionalization of the aromatic nucleus of this compound. The benzene (B151609) ring is heavily deactivated by the two strong electron-withdrawing trifluoromethyl groups. These groups direct electrophilic aromatic substitution to the meta-positions (positions 4 and 5). However, the severe deactivation and potential steric factors present significant challenges to achieving selective functionalization, and specific examples or methods have not been published.
Theoretical and Computational Chemistry Studies on 2,6 Bis Trifluoromethyl Phenyl Hydrazine
Electronic Structure Analysis and Molecular Orbital Theory
The electronic properties of a molecule are fundamental to understanding its chemical reactivity, stability, and spectroscopic characteristics. For (2,6-Bis(trifluoromethyl)phenyl)hydrazine, the presence of highly electronegative trifluoromethyl groups and the hydrazine (B178648) moiety creates a unique electronic environment.
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov
Table 1: Representative Frontier Molecular Orbital Data for Phenylhydrazine (B124118) Derivatives
| Property | Description | Typical Value Range (eV) | Implication for this compound |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 | Indicates the molecule's ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 | Indicates the molecule's ability to accept electrons. |
| ΔE (Gap) | ELUMO - EHOMO | 3.5 to 5.0 | A larger gap suggests higher kinetic stability and lower reactivity. icm.edu.pl |
Note: These values are illustrative and based on DFT calculations for structurally related aromatic hydrazine compounds. The exact values for this compound would require specific calculation.
The charge distribution within this compound is highly polarized due to its substituent groups. Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing this charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov
In an MEP map, regions of negative electrostatic potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack. For this molecule, these regions are expected to be concentrated around the nitrogen atoms of the hydrazine group and the fluorine atoms of the trifluoromethyl groups, owing to their high electronegativity. nih.gov Regions of positive electrostatic potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the hydrazine's amino group and the phenyl ring. nih.gov
Mulliken charge analysis, another computational tool, can quantify the partial charge on each atom. This analysis would likely show significant negative charges on the nitrogen and fluorine atoms and positive charges on the carbon atoms attached to them, as well as on the hydrogen atoms. This charge separation is a key driver of the molecule's intermolecular interactions and reactivity. colab.ws
Conformational Analysis and Energetic Profiles
The three-dimensional structure and conformational flexibility of this compound are dominated by the steric and electronic effects of its ortho-substituents.
Rotation around the single bonds, specifically the C-N bond (connecting the phenyl ring to the hydrazine) and the N-N bond, is restricted. Computational studies on similar hindered systems show that such rotations have significant energy barriers. nih.gov The potential energy surface of the molecule reveals specific low-energy (stable) conformations and high-energy (transitional) states. ekb.eg
The preferred conformation is a result of a balance between minimizing steric repulsion and optimizing electronic interactions, such as conjugation between the nitrogen lone pairs and the phenyl ring's π-system. The rotation of the hydrazine group relative to the phenyl ring is a key conformational process. DFT calculations on related substituted hydrazines have shown that the energy barrier for this rotation can be substantial, often in the range of several kcal/mol. nih.govresearchgate.net
The two trifluoromethyl (-CF₃) groups at the ortho-positions (2 and 6) exert a profound steric effect. This steric hindrance forces the hydrazine group to rotate out of the plane of the phenyl ring to avoid clashes between the -NH₂ group and the bulky -CF₃ groups. nih.gov This twisting disrupts the coplanarity and, consequently, the π-conjugation between the nitrogen lone pair and the aromatic ring.
Table 2: Estimated Conformational Properties
| Parameter | Description | Expected Finding for this compound |
|---|---|---|
| C-N Rotational Barrier | Energy required to rotate the hydrazine group around the C-N bond. | High, due to steric clash with ortho -CF₃ groups. |
| N-N Rotational Barrier | Energy required for rotation around the N-N bond. | Substantial, influenced by electronic and steric factors. rsc.org |
| C-C-N-N Dihedral Angle | The twist angle between the phenyl ring and the hydrazine group. | Significantly non-zero (non-planar) to minimize steric repulsion. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. For this compound, this can involve modeling its synthesis or its participation in subsequent reactions, such as the formation of heterocyclic compounds.
For example, in reactions like the Fischer indole (B1671886) synthesis or the formation of pyrazoles, phenylhydrazines are key starting materials. Computational modeling can be used to:
Identify Intermediates and Transition States: By mapping the reaction pathway, calculations can identify the structures of transient intermediates and the high-energy transition states that connect them.
Calculate Activation Energies: The energy difference between reactants and transition states (the activation energy) can be calculated to predict reaction rates and determine the most favorable reaction pathway.
Explain Regioselectivity: In reactions with multiple possible outcomes, computational analysis can explain why one product is formed over others by comparing the activation energies of the competing pathways.
Modeling studies on reactions involving sterically hindered hydrazines show that the bulky ortho-substituents can direct the reaction's outcome by sterically blocking certain reaction sites, thereby enhancing regioselectivity. The electronic effects of the trifluoromethyl groups, being strongly electron-withdrawing, would also play a critical role by modifying the nucleophilicity of the hydrazine nitrogens and influencing the stability of charged intermediates.
Transition State Characterization and Reaction Coordinate Diagrams
For a hypothetical reaction, such as a condensation reaction with a carbonyl compound, computational chemists would first optimize the geometries of the reactants and products. Subsequently, a transition state search would be performed to locate the saddle point on the potential energy surface connecting them. This process involves sophisticated algorithms that follow the energy landscape to identify the structure that has one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Once the transition state is located, a reaction coordinate diagram can be constructed. This diagram plots the energy of the system as it progresses from reactants to products, passing through the transition state. The diagram provides crucial information about the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the height of the energy barrier, or activation energy).
Table 1: Hypothetical Transition State Parameters for a Reaction of this compound
| Parameter | Value | Description |
| Activation Energy (ΔG‡) | Value not available | The free energy difference between the reactants and the transition state. |
| Reaction Energy (ΔGrxn) | Value not available | The free energy difference between the reactants and the products. |
| Imaginary Frequency | Value not available | The single negative frequency in the vibrational analysis of the transition state, confirming its nature. |
Prediction of Regioselectivity and Stereoselectivity
Many chemical reactions can yield multiple products, and predicting the regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) is a key challenge. Computational chemistry offers powerful tools to address this. By calculating the activation energies for the different possible reaction pathways, the most likely product can be predicted. The pathway with the lowest activation energy will be the kinetically favored one and will therefore lead to the major product.
For instance, in a cycloaddition reaction involving this compound, different orientations of the reactants could lead to different regioisomers. By modeling the transition states for each possible orientation, the relative activation energies can be determined, allowing for a prediction of the regiochemical outcome. Similarly, the formation of different stereoisomers can be assessed by comparing the energies of the diastereomeric transition states.
Table 2: Hypothetical Energy Barriers for Competing Reaction Pathways of this compound
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |
| Pathway A (Regioisomer 1) | Value not available | Prediction not available |
| Pathway B (Regioisomer 2) | Value not available | Prediction not available |
| Pathway C (Stereoisomer 1) | Value not available | Prediction not available |
| Pathway D (Stereoisomer 2) | Value not available | Prediction not available |
Prediction and Validation of Spectroscopic Properties
Computational methods are also extensively used to predict the spectroscopic properties of molecules, which can be invaluable for identifying and characterizing compounds.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods, particularly DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants of molecules with a high degree of accuracy. The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors are then used to determine the chemical shifts relative to a standard reference compound.
For this compound, predicting the ¹⁹F NMR spectrum would be of particular interest due to the two trifluoromethyl groups. The calculated chemical shifts could help in assigning the experimental spectrum and could also provide insights into the electronic environment of the fluorine atoms.
Table 3: Hypothetical Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (Aromatic) | Value not available |
| ¹H (Hydrazine) | Value not available |
| ¹³C (Aromatic) | Value not available |
| ¹³C (CF₃) | Value not available |
| ¹⁹F (CF₃) | Value not available |
Vibrational Frequency Analysis (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its IR and Raman spectra. This is typically done by performing a frequency calculation on the optimized geometry of the molecule.
The calculated vibrational spectrum can be used to assign the bands in the experimental spectrum, providing a detailed understanding of the molecular vibrations. For this compound, the calculated IR and Raman spectra would show characteristic bands for the N-H and C-F stretching and bending modes, as well as for the vibrations of the aromatic ring.
Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Value not available |
| C-F Stretch (Symmetric) | Value not available |
| C-F Stretch (Asymmetric) | Value not available |
| Aromatic C-H Stretch | Value not available |
| Aromatic Ring Stretch | Value not available |
Advanced Analytical Methodologies for Reaction Monitoring and Product Characterization in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is the cornerstone of molecular structure elucidation. For a molecule with the complexity of (2,6-Bis(trifluoromethyl)phenyl)hydrazine, which contains multiple unique proton, carbon, and fluorine environments, a combination of techniques is required for definitive characterization.
Multidimensional NMR spectroscopy provides unparalleled insight into the connectivity of atoms within a molecule. While one-dimensional (1D) ¹H, ¹³C, and ¹⁹F NMR spectra offer initial information on the chemical environments, two-dimensional (2D) experiments are required to piece together the complete structural puzzle. For heavily substituted and fluorinated aromatic compounds, 2D NMR is indispensable ed.ac.ukrsc.org.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In this compound, a COSY spectrum would reveal correlations between the aromatic protons, confirming their relative positions on the phenyl ring. For instance, the proton at the C4 position would show a correlation to the protons at the C3 and C5 positions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to a specific carbon atom columbia.eduyoutube.com. An edited HSQC is particularly powerful as it can distinguish between CH, CH₂, and CH₃ groups. For this compound, this technique would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a crucial experiment for mapping longer-range connectivities, showing correlations between protons and carbons separated by two or three bonds (²J_CH_ and ³J_CH_) columbia.eduyoutube.com. This is vital for identifying quaternary carbons (those without attached protons), such as C1, C2, and C6 in the phenyl ring. For example, the proton at C4 would show an HMBC correlation to carbons C2 and C6, confirming the substitution pattern. Furthermore, ¹⁹F-detected HMBC experiments can reveal long-range couplings between fluorine and carbon atoms, providing additional structural confirmation rsc.orgnih.gov.
The expected correlations from these 2D NMR experiments for this compound are summarized in the table below.
| Proton (¹H) | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |
| H3/H5 | H4 | C3/C5 | C1, C2/C6, C4 |
| H4 | H3/H5 | C4 | C2, C6 |
| NH | NH₂ | N/A | C1 |
| NH₂ | NH | N/A | C1 |
Table 1: Predicted 2D NMR correlations for this compound.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion, serving as a primary method for confirming the identity of a newly synthesized compound nih.gov. Techniques like electrospray ionization (ESI) are often used for their ability to generate intact molecular ions with minimal fragmentation nih.gov.
For this compound (C₈H₆F₆N₂), the theoretical exact mass is 244.0486 Da. HRMS analysis would be expected to yield a measured mass that corresponds to this value, confirming the molecular formula.
In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through controlled fragmentation. By isolating the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. The study of fragmentation pathways is crucial for distinguishing between isomers and confirming structural features researchgate.netmdpi.com.
| m/z (Fragment Ion) | Proposed Structure/Neutral Loss |
| 244.0486 | [M]⁺ (Parent Ion) |
| 225.0456 | [M - F]⁺ |
| 175.0381 | [M - CF₃]⁺ |
| 145.0401 | [C₇H₅F₂N]⁺ (Loss of NH₂ and CF₂) |
| 91.0548 | [C₆H₅N]⁺ (Loss of N and 2xCF₃) |
| 77.0391 | [C₆H₅]⁺ (Phenyl cation) |
| 69.0024 | [CF₃]⁺ |
Table 2: Predicted major fragments for this compound in HRMS/MS analysis.
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom in the crystal lattice, providing unambiguous information on bond lengths, bond angles, and stereochemistry eurjchem.commdpi.commdpi.com.
For this compound, a successful crystal structure analysis would:
Confirm Connectivity: It would unequivocally verify the substitution pattern on the phenyl ring, proving that the trifluoromethyl groups are at the 2 and 6 positions and the hydrazine (B178648) group is at the 1 position.
Determine Molecular Geometry: The analysis would provide precise measurements of all bond lengths (C-C, C-N, N-N, C-F) and bond angles. This data is invaluable for understanding steric hindrance caused by the bulky trifluoromethyl groups and its effect on the conformation of the hydrazine moiety.
Analyze Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state, identifying hydrogen bonds (e.g., involving the N-H groups) and other non-covalent interactions that govern the material's properties.
While obtaining a suitable single crystal can be a challenge, the structural information provided by X-ray crystallography is unparalleled and serves as the ultimate proof of structure eurjchem.commdpi.com.
Advanced Chromatographic Separation Techniques for Reaction Analysis
Chromatography is essential for separating the components of a mixture, making it indispensable for monitoring the progress of a chemical reaction and for purifying the desired product.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for both qualitative and quantitative analysis of reaction mixtures researchgate.netresearchgate.netchromatographyonline.com.
Analytical HPLC-MS: This technique is used to monitor the progress of a reaction in which this compound is either a reactant or a product. Small aliquots of the reaction mixture are injected at various time points. The resulting chromatogram separates the components (starting materials, intermediates, products, and byproducts), while the mass spectrometer provides mass information for each separated peak, allowing for their identification. This allows chemists to determine when a reaction is complete and to identify the formation of any unexpected side products. It is also the primary method for assessing the purity of the final compound, often expressed as a percentage of the total peak area.
Preparative HPLC: When a reaction mixture contains impurities that are difficult to remove by traditional methods like recrystallization or column chromatography, preparative HPLC is employed teledynelabs.com. This technique uses larger columns and higher flow rates to handle larger sample quantities with the goal of isolating the target compound in high purity. Fractions are collected as they elute from the column, and those containing the pure product are combined, providing a purified sample for further use.
The this compound molecule itself is achiral. However, it is a common building block in the synthesis of chiral molecules, particularly heterocyclic compounds like pyrazoles and pyrazolines, which are often formed by reacting the hydrazine with a chiral ketone or β-dicarbonyl compound nih.gov. When the product of such a reaction is a mixture of enantiomers or diastereomers, specialized chiral chromatography is required for their separation and analysis.
Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a chiral compound. This differential interaction causes the two enantiomers to travel through the column at different rates, resulting in their separation into two distinct peaks in the chromatogram. By integrating the areas of these peaks, the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product can be accurately determined. This analysis is critical in asymmetric synthesis, where the goal is to produce one enantiomer selectively over the other metu.edu.trresearchgate.net.
In Situ Spectroscopic Monitoring of Reaction Progress
No specific information found for this compound.
Real-time Infrared and NMR Spectroscopy for Kinetic and Mechanistic Studies
No specific kinetic or mechanistic data derived from real-time IR or NMR studies on this compound could be located in the scientific literature.
Future Directions and Emerging Research Opportunities
Development of Asymmetric Synthetic Methodologies Utilizing Chiral Auxiliaries or Catalysts
The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. While methods for the asymmetric synthesis of fluorinated hydrazines are emerging, the application of chiral auxiliaries and catalysts to reactions involving (2,6-Bis(trifluoromethyl)phenyl)hydrazine remains a fertile ground for investigation.
Future research could focus on the development of chiral auxiliaries that can be temporarily attached to the hydrazine (B178648) moiety to direct the stereochemical outcome of subsequent reactions. These auxiliaries would need to be effective in controlling the facial selectivity of reactions at the nitrogen or adjacent atoms and be readily removable under mild conditions.
Furthermore, the exploration of chiral catalysts for enantioselective transformations of this compound is a promising direction. For instance, palladium-catalyzed asymmetric hydrogenation of hydrazones derived from this compound could provide a direct route to chiral hydrazines. The unique steric and electronic nature of the 2,6-bis(trifluoromethyl)phenyl group will likely necessitate the design of bespoke chiral ligands to achieve high levels of enantioselectivity. The development of organocatalytic methods, which have shown success in the asymmetric synthesis of other trifluoromethylated compounds, also presents a valuable research avenue. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and facile scalability. The integration of this compound into flow chemistry and automated synthesis platforms represents a significant opportunity for advancing its synthetic utility.
Given that the synthesis of arylhydrazines can be achieved using continuous-flow photochemical protocols, adapting these methods for this compound is a logical next step. rsc.orgrsc.org This would enable the on-demand and scalable production of this key building block. Furthermore, the development of automated multistep flow syntheses starting from this hydrazine could streamline the production of libraries of complex molecules, such as pyrazolines, for high-throughput screening in drug discovery. rsc.org The incorporation of fluorinated greenhouse gases as fluoroalkyl sources in continuous flow systems also presents an innovative approach for the synthesis of such trifluoromethylated compounds. mit.edu
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The electron-withdrawing nature of the two trifluoromethyl groups in this compound is expected to significantly influence its reactivity, potentially leading to the discovery of novel chemical transformations.
One area of exploration is the use of this compound in photoredox catalysis. sigmaaldrich.comnih.govtcichemicals.comacs.org Phenylhydrazines have been shown to participate in photo-induced dehalogenation reactions, and the unique electronic properties of the bis(trifluoromethyl)phenyl group could lead to new catalytic cycles and reaction pathways. mdpi.com The potential for single-electron transfer (SET) processes opens up avenues for radical-based reactions, a rapidly growing field in organic synthesis. libretexts.org Investigating the behavior of this compound in radical cyclization and addition reactions could unveil unprecedented transformations for the construction of complex molecular architectures. acs.org
Computational Design of New Functional Materials Derived from the Compound (as a synthetic component)
Computational modeling and in silico design are powerful tools for the accelerated discovery of new functional materials. mdpi.com this compound, with its rigid aromatic core and electron-deficient nature, is an attractive building block for the computational design of novel polymers and metal-organic frameworks (MOFs).
Density Functional Theory (DFT) calculations can be employed to predict the structural and electronic properties of polymers incorporating the this compound moiety. nih.gov Such studies could guide the synthesis of materials with tailored properties, for instance, for applications in electronics or as high-performance polymers. The computational modeling of molecularly imprinted polymers (MIPs) using this compound as a functional monomer could lead to the development of highly selective sensors and separation materials. researchgate.net Furthermore, in silico high-throughput screening of virtual libraries of MOFs constructed with linkers derived from this hydrazine could identify promising candidates for gas storage, catalysis, or electronic devices. researchgate.net
Interdisciplinary Research with Emerging Fields of Chemical Science
The unique properties of this compound make it a compelling candidate for interdisciplinary research at the interface of chemistry, biology, and materials science.
In medicinal chemistry, the trifluoromethyl groups can enhance metabolic stability and binding affinity of drug candidates. chemimpex.com Therefore, incorporating the this compound scaffold into new pharmaceutical agents is a promising strategy for the development of novel therapeutics. mdpi.com For example, it could serve as a key intermediate in the synthesis of inhibitors for various enzymes or receptors.
In the field of chemical sensors, the electron-deficient aromatic ring and the reactive hydrazine group could be exploited for the design of novel chemosensors. For instance, fluorescent probes incorporating this moiety could be developed for the selective detection of specific analytes, including hydrazine itself. researchgate.net The synthesis of terpolymers containing this unit could also lead to materials with interesting biological activities, such as anti-inflammatory properties. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (2,6-bis(trifluoromethyl)phenyl)hydrazine derivatives?
- Methodological Answer : Synthesis typically involves coupling reactions of aryl halides with hydrazine under controlled conditions. For example, analogous compounds like (2,6-dichloro-4-(trifluoromethyl)phenyl)hydrazine are synthesized using stoichiometric hydrazine in tetrahydrofuran (THF) at 0–25°C, yielding ~75–85% under inert atmospheres . Optimization includes adjusting equivalents of hydrazine, reaction time (3–5 days), and temperature to minimize side products like iminophosphoranes .
Q. How can NMR spectroscopy resolve structural ambiguities in trifluoromethyl-substituted phenylhydrazines?
- Methodological Answer : ¹⁹F NMR is critical for distinguishing trifluoromethyl (-CF₃) groups due to their distinct chemical shifts (-60 to -70 ppm). For (2,6-disubstituted) derivatives, splitting patterns in ¹H NMR (e.g., aromatic protons) confirm regioselectivity. Cross-validation with IR (N-H stretches at 3300–3400 cm⁻¹) and high-resolution mass spectrometry (HRMS) ensures purity .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel (eluent: hexane/ethyl acetate 4:1) effectively separates hydrazine derivatives from phosphine oxide byproducts. Recrystallization in ethanol or acetonitrile enhances purity (>95%), as demonstrated for structurally similar compounds .
Q. What safety protocols are recommended for handling trifluoromethylphenylhydrazines?
- Methodological Answer : These compounds are classified as 6.1 hazardous substances (UN#2811). Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation; storage at 2–8°C under nitrogen prevents degradation. Immediate neutralization of spills with sodium bicarbonate is advised .
Advanced Research Questions
Q. How do steric and electronic effects of -CF₃ groups influence reactivity in Staudinger-type reactions?
- Methodological Answer : The electron-withdrawing -CF₃ groups increase electrophilicity at the aryl ring, accelerating nucleophilic attack by triphenylphosphine. Steric hindrance from the 2,6-substitution directs regioselectivity, favoring 1,3-dipolar cycloadditions over alternative pathways. Kinetic studies (e.g., monitoring via ³¹P NMR) reveal intermediate iminophosphorane formation .
Q. What strategies mitigate competing side reactions during hydrazine coupling with polyhalogenated aromatics?
- Methodological Answer : Competing Ullmann or Buchwald-Hartwig couplings can be suppressed by using non-polar solvents (e.g., THF) and avoiding transition-metal catalysts. Substituent-directed lithiation (e.g., LiTMP) prior to hydrazine addition improves selectivity, as shown in analogs like 2,6-dichloro-4-trifluoromethylphenylhydrazine .
Q. How can contradictory mass spectrometry and elemental analysis data be resolved for hydrazine derivatives?
- Methodological Answer : Discrepancies often arise from residual solvents or inorganic salts. Combustion analysis (C/H/N) complements HRMS by quantifying carbon content. For example, a 0.5–1.5% deviation in nitrogen content may indicate incomplete hydrazine incorporation, requiring repurification via preparative HPLC .
Q. What mechanistic insights explain the thermal instability of this compound above 150°C?
- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition via N-N bond cleavage, releasing NH₃ and forming bis(trifluoromethyl)benzene derivatives. Computational studies (DFT) suggest a radical pathway initiated by -CF₃-induced ring strain. Stabilization strategies include derivatization (e.g., hydrazones) or encapsulation in MOFs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
